N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a tosylated pyrrolidine and diethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the tosylated pyrrolidine intermediate. This intermediate is then reacted with 2-aminopyridine under specific conditions to yield the final product. Common reagents used in these reactions include trifluoroacetic acid, L-proline, and pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the tosylated pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring or the pyrrolidine moiety .
Scientific Research Applications
N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in the substituents on the pyridine ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature an imidazo ring fused to it.
Uniqueness
N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both the tosylated pyrrolidine and diethylamine groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C20H27N3O2S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N,N-diethyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H27N3O2S/c1-4-22(5-2)20-18(8-6-14-21-20)19-9-7-15-23(19)26(24,25)17-12-10-16(3)11-13-17/h6,8,10-14,19H,4-5,7,9,15H2,1-3H3 |
InChI Key |
IAFRVDORRVXJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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